

Chemical properties and reactivity of 6-Chloro-2-cyano-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Chloro-2-cyano-3-nitropyridine*

Cat. No.: *B1338257*

[Get Quote](#)

An In-depth Technical Guide to **6-Chloro-2-cyano-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

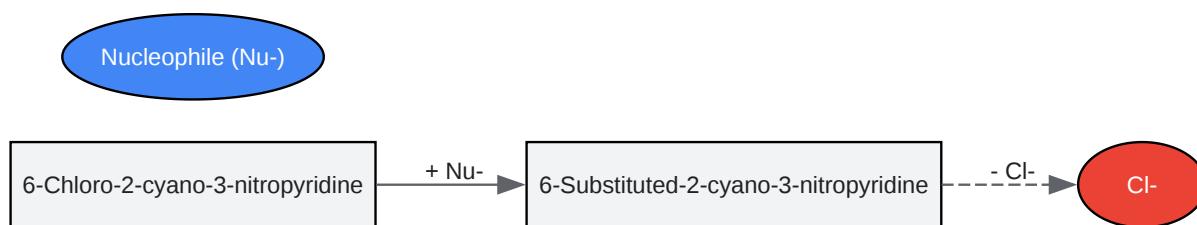
This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to **6-Chloro-2-cyano-3-nitropyridine**, a versatile intermediate in organic synthesis.

Chemical and Physical Properties

6-Chloro-2-cyano-3-nitropyridine, with the CAS number 93683-65-9, is a light yellow crystalline solid.^[1] It is an important building block in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceuticals and agrochemicals.^[2] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₂ ClN ₃ O ₂	[1][3]
Molecular Weight	183.55 g/mol	[1][3]
Appearance	Light yellow crystal / White crystalline powder	[1][4]
Melting Point	118-120 °C	[1][5]
Boiling Point	347.2 °C at 760 mmHg	[1][4]
Density	1.578 g/cm ³ (1.6 ± 0.1 g/cm ³ predicted)	[1][4][5]
Flash Point	163.781 °C	[1]
Refractive Index	1.604	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1][5]
Purity	≥97% (HPLC) / 98% / 99% min	[1][3][4][6]
SMILES	N#CC1=NC(Cl)=CC=C1-- INVALID-LINK--=O	[3]

Reactivity and Chemical Behavior


The chemical reactivity of **6-Chloro-2-cyano-3-nitropyridine** is primarily dictated by the interplay of its three functional groups on the pyridine ring: the chloro, cyano, and nitro groups. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, making it susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (NAS).^{[2][7]} The pyridine nitrogen and the strongly electron-withdrawing nitro and cyano groups stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction, thus facilitating the substitution.^[7]
^[8]

Common nucleophiles that can displace the chloride include:

- Amines (ammonolysis) to form amino-pyridines.[9][10]
- Alkoxides to form alkoxy-pyridines.[10]
- Hydroxides to form hydroxypyridines.

[Click to download full resolution via product page](#)

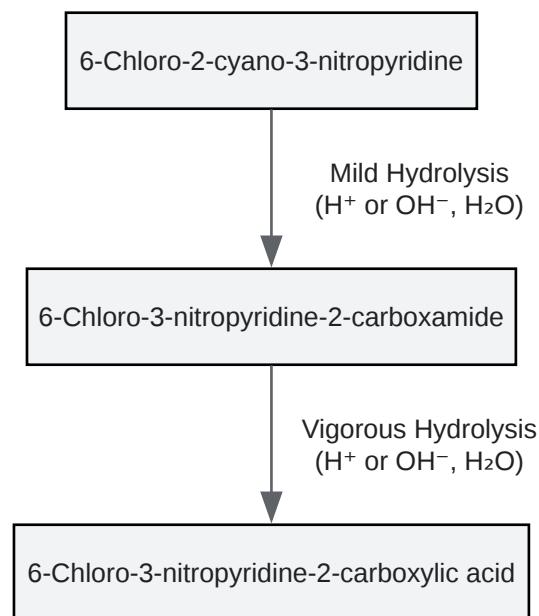

Caption: General scheme for nucleophilic substitution.

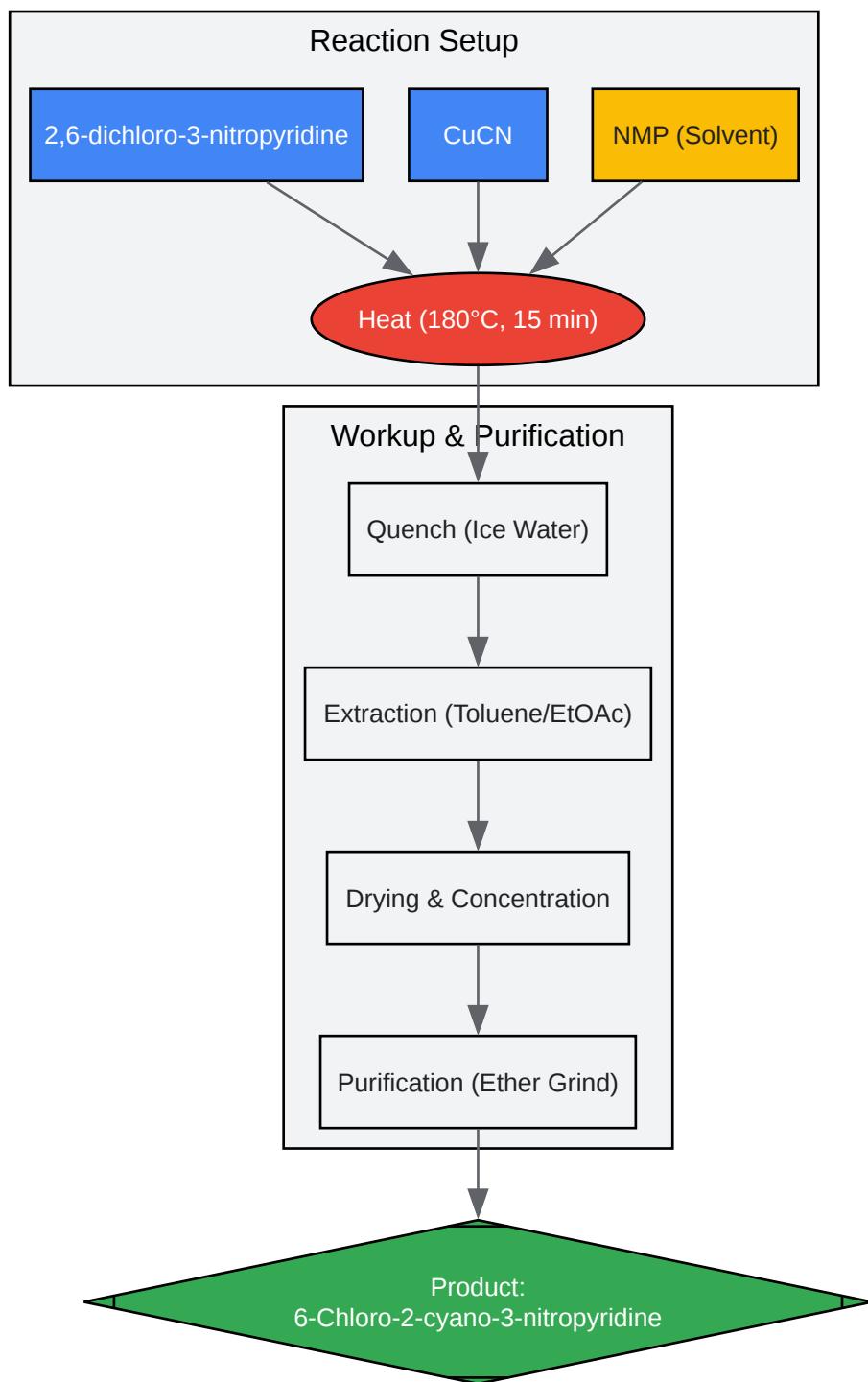
Reduction of the Nitro Group

The nitro group at the 3-position can be readily reduced to an amino group, providing a key step for further functionalization, such as in the synthesis of fused heterocyclic systems like pyrido[3,2-d]pyrimidines.[1] This transformation is a common strategy in medicinal chemistry.[11]

A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity and the presence of other reducible functional groups.[11][12] Common methods include:

- Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[12][13]
- Metal-Acid Systems: Iron (Fe) or Tin (Sn) in the presence of an acid like acetic acid or hydrochloric acid.[10][13]
- Other Reagents: Stannous chloride (SnCl_2) is a mild reagent often used for this purpose.[10][13] Trichlorosilane in the presence of a base is another effective method.[14][15]


[Click to download full resolution via product page](#)


Caption: Reduction of the nitro group to an amine.

Hydrolysis of the Cyano Group

The cyano group at the 2-position can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid.[16][17] The outcome of the reaction often depends on the reaction conditions, such as temperature and reagent concentration.[16][18]

- Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases its electrophilicity, facilitating the attack of a weak nucleophile like water.[17][19] Vigorous conditions typically lead to the carboxylic acid.[20]
- Base-catalyzed hydrolysis: A strong nucleophile like hydroxide can directly attack the nitrile carbon.[19] Milder conditions may allow for the isolation of the intermediate amide, while more forceful conditions will produce the carboxylate salt.[16]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. China 6-Chloro-2-cyano-3-nitropyridine CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [\[alfachemch.com\]](http://alfachemch.com)
- 5. 6-CHLORO-2-CYANO-3-NITROPYRIDINE manufacturers and suppliers in india [\[chemicalbook.com\]](http://chemicalbook.com)
- 6. indiamart.com [indiamart.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [\[chemicalbook.com\]](http://chemicalbook.com)
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reduction of nitro compounds - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 13. Nitro Reduction - Common Conditions [\[commonorganicchemistry.com\]](http://commonorganicchemistry.com)
- 14. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 15. Amine synthesis by nitro compound reduction [\[organic-chemistry.org\]](http://organic-chemistry.org)
- 16. m.youtube.com [m.youtube.com]
- 17. 21.5. Hydrolysis of nitriles | Organic Chemistry II [\[courses.lumenlearning.com\]](http://courses.lumenlearning.com)
- 18. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [\[patents.google.com\]](http://patents.google.com)
- To cite this document: BenchChem. [Chemical properties and reactivity of 6-Chloro-2-cyano-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1338257#chemical-properties-and-reactivity-of-6-chloro-2-cyano-3-nitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com